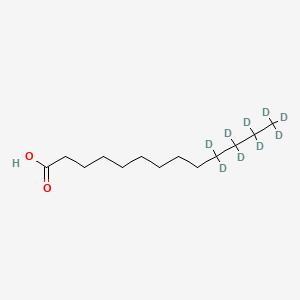

Tridecanoic acid-d9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H26O2 |

|---|---|

Peso molecular |

223.40 g/mol |

Nombre IUPAC |

10,10,11,11,12,12,13,13,13-nonadeuteriotridecanoic acid |

InChI |

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2 |

Clave InChI |

SZHOJFHSIKHZHA-YNSOAAEFSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCC(=O)O |

SMILES canónico |

CCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Tridecanoic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecanoic acid-d9 is the deuterium-labeled form of tridecanoic acid, a 13-carbon saturated fatty acid. In the field of lipidomics and metabolic research, it serves as a crucial internal standard for the accurate quantification of fatty acids and other lipids in various biological matrices. Its chemical inertness and the mass shift introduced by the deuterium atoms make it an ideal tool for mass spectrometry-based analytical methods. This guide provides a comprehensive overview of the chemical properties, synthesis, metabolism, and analytical applications of this compound.

Chemical Properties and Structure

This compound is a stable, non-radioactive isotope-labeled compound. The "-d9" designation indicates that nine hydrogen atoms in the molecule have been replaced by deuterium atoms. Specifically, these deuterium atoms are located on the terminal methyl and adjacent methylene groups of the fatty acid chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₃H₁₇D₉O₂ |

| Molecular Weight | 223.40 g/mol |

| Exact Mass | 223.2498 u |

| Isotopic Purity | Typically ≥98% |

| Chemical Name | 10,10,11,11,12,12,13,13,13-nonadeuterio-tridecanoic acid |

| SMILES | O=C(O)CCCCCCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO |

Synthesis of this compound

The synthesis of deuterated fatty acids like this compound typically involves a multi-step chemical process. While specific proprietary methods may vary, a general synthetic approach can be inferred from published methods for analogous compounds. One plausible route involves the use of a deuterated starting material, such as a deuterated alkyl halide, which is then elaborated to the final carboxylic acid.

A representative synthetic workflow is outlined below:

Metabolism of Tridecanoic Acid

Tridecanoic acid, being an odd-chain fatty acid, follows a slightly different metabolic pathway compared to the more common even-chain fatty acids. The understanding of its metabolism is crucial when using its deuterated form as a tracer in metabolic studies.

The beta-oxidation of tridecanoic acid proceeds in a similar manner to even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. However, the final round of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.

An In-depth Technical Guide to Deuterated Tridecanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deuterated tridecanoic acid, a vital tool in various scientific disciplines. From its fundamental structure to its synthesis and diverse applications, this document serves as a core resource for professionals in research and drug development. The strategic replacement of hydrogen with deuterium atoms in tridecanoic acid offers a powerful method for investigating metabolic pathways, elucidating enzyme mechanisms, and enhancing the pharmacokinetic profiles of therapeutic agents.

Core Structural Insights and Physicochemical Properties

Deuterated tridecanoic acid is a modified form of tridecanoic acid where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution imparts a greater mass to the molecule without altering its fundamental chemical properties, making it an invaluable tracer in metabolic studies and a tool to probe kinetic isotope effects.

The location and number of deuterium atoms can be precisely controlled during synthesis, leading to a variety of deuterated tridecanoic acid isotopologues. Common forms include specifically labeled compounds at various positions along the fatty acid chain (e.g., at C-9 or C-10) and per-deuterated forms where all hydrogens are replaced by deuterium (tridecanoic acid-d25).

| Property | Unlabeled Tridecanoic Acid | Tridecanoic Acid-d25 | Specific Deuteration (e.g., [9,9-²H₂]) |

| Molecular Formula | C₁₃H₂₆O₂[1][2] | C₁₃HD₂₅O₂[3] | C₁₃H₂₄D₂O₂ |

| Molecular Weight | 214.34 g/mol [1][2] | 239.5 g/mol [3] | Approx. 216.35 g/mol |

| Melting Point | 44.5 °C[4][5] | Not specified | Not specified |

| Boiling Point | 312.4 °C[4] | Not specified | Not specified |

| Water Solubility | 33 mg/L (at 20 °C)[4] | Not specified | Not specified |

| Deuterium Enrichment | N/A | >98%[3] | Varies by synthesis[6] |

| CAS Number | 638-53-9[1][2] | 202529-03-1[7] | Not applicable |

Synthesis of Deuterated Tridecanoic Acids: Methodologies and Workflows

The synthesis of specifically deuterated tridecanoic acids is a multi-step process that allows for precise control over the location of the deuterium labels. A common strategy involves the use of key intermediates, such as ketones, which are then reduced using deuterium-donating reagents.

General Synthetic Workflow for Mono- and Di-deuterated Tridecanoic Acids

The following diagram illustrates a generalized workflow for the synthesis of mono- and di-deuterated tridecanoic acids at specific positions, such as C-9 and C-10.[6][8]

Experimental Protocol: Synthesis of [9,9-²H₂]- and [10,10-²H₂]-Tridecanoic Acids

This protocol is a summary of the methodology described for preparing di-deuterated tridecanoic acids.[6]

-

Synthesis of the Ketone Intermediate: A bromoalkyl derivative is coupled with the anion of a dithiane to form a functionalized dithiane. Subsequent cleavage of the dithiane group, for instance with N-bromosuccinimide (NBS), yields the corresponding ketone.

-

Deuteration via Reduction: The ketone intermediate is reduced using a deuterium-donating agent like Lithium Aluminum Deuteride (LiAlD₄) to produce a deuterated alcohol.

-

Mesylation and Nucleophilic Substitution: The resulting alcohol is mesylated, followed by a nucleophilic substitution with LiAlD₄ to generate the saturated, deuterated methoxymethyl derivative.

-

Deprotection and Oxidation: The protective groups are cleaved under acidic conditions, and the resulting alcohol is oxidized using Jones oxidation to yield the final gem-dideuterated tridecanoic acid.

The final deuterium content of the labeled substrates is typically determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis of their methyl esters.[6]

Applications in Research and Development

Deuterated fatty acids, including tridecanoic acid, are powerful tools in various research areas, from mechanistic enzymology to drug metabolism studies.

Elucidating Enzyme Mechanisms: A Case Study with Desaturases

Deuterated fatty acids are instrumental in studying the mechanisms of enzymes like desaturases, which introduce double bonds into fatty acid chains. By using specifically deuterated substrates, researchers can probe the stereochemistry and kinetic isotope effects of the desaturation reaction. For example, mono- and di-deuterated tridecanoic acids at the C-9 and C-10 positions have been synthesized as probes for biochemical studies on desaturases.[6][8] The removal of a deuterium atom is slower than the removal of a hydrogen atom, and this kinetic isotope effect can provide insights into the rate-limiting steps of the enzymatic reaction.

The following diagram illustrates the logical relationship in using deuterated fatty acids to study a desaturase-catalyzed reaction.

References

- 1. Tridecanoic acid | C13H26O2 | CID 12530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tridecanoic acid [webbook.nist.gov]

- 3. Tridecanoic Acid-d25 | FB Reagents [fbreagents.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Human Metabolome Database: Showing metabocard for Tridecanoic acid (HMDB0000910) [hmdb.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Tridecanoic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of deuterated tridecanoic acid (tridecanoic acid-d9), methodologies for its characterization, and its application in metabolic research.

Core Data Presentation

The incorporation of deuterium into tridecanoic acid results in a predictable increase in its molecular weight. This isotopic labeling is a powerful tool for tracing the metabolic fate of this medium-chain fatty acid in biological systems. The table below summarizes the key quantitative data for both the deuterated and non-deuterated forms of tridecanoic acid.

| Property | Tridecanoic Acid | This compound |

| Chemical Formula | C₁₃H₂₆O₂ | C₁₃D₉H₁₇O₂ |

| Molecular Weight | 214.34 g/mol | 223.4 g/mol |

| Synonyms | n-Tridecanoic acid, Tridecylic acid | Tridecanoic-10,10,11,11,12,12,13,13,13-d9 acid |

Experimental Protocols

Determination of Molecular Weight by Mass Spectrometry

The accurate determination of the molecular weight of small molecules, including isotopically labeled compounds like this compound, is crucial for their identification and characterization. Mass spectrometry (MS) is the primary analytical technique for this purpose.

Objective: To accurately determine the mass-to-charge ratio (m/z) of this compound and confirm its molecular weight.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis.

-

Prepare a solution of a known internal standard (a compound with a known mass close to that of the analyte) at a fixed concentration.

-

-

Instrument Calibration:

-

External Calibration: Prior to sample analysis, calibrate the mass spectrometer using a standard calibration mixture that covers a wide mass range, including the expected m/z of the analyte. This establishes the initial mass accuracy of the instrument.

-

Internal Calibration (Lock Mass): Introduce a known reference compound (lock mass) continuously into the ion source along with the analyte. This allows for real-time correction of any mass drift during the analysis, ensuring high mass accuracy.

-

-

Data Acquisition:

-

Introduce the prepared sample solution into the mass spectrometer via direct infusion or liquid chromatography (LC).

-

Acquire mass spectra in full scan mode over a relevant m/z range.

-

For ESI, data can be acquired in either positive or negative ion mode. For a carboxylic acid like tridecanoic acid, negative ion mode (detecting [M-H]⁻) is often preferred.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of this compound.

-

Utilize the instrument's software to perform mass correction using the internal standard (lock mass).

-

The software will calculate the accurate mass of the analyte. The experimentally determined molecular weight should be within a few parts per million (ppm) of the theoretical molecular weight (223.4 g/mol ).

-

Mandatory Visualizations

Experimental Workflow: Metabolic Tracing with this compound

Stable isotope tracing is a powerful technique to elucidate the metabolic fate of molecules in biological systems. This compound can be used as a tracer to study fatty acid metabolism. The following diagram illustrates a typical experimental workflow for such a study.

Caption: A generalized workflow for a metabolic tracing experiment using stable isotope-labeled tridecanoic acid.

Signaling Pathway: PPARα Activation by Fatty Acids

Fatty acids, including medium-chain fatty acids like tridecanoic acid, can act as signaling molecules by activating nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs). PPARα is a key regulator of lipid metabolism. The diagram below illustrates the general mechanism of PPARα activation by a fatty acid ligand.

Caption: The signaling pathway of PPARα activation by a fatty acid ligand, leading to gene transcription.

Navigating the Isotopic Landscape: A Technical Guide to the Purity of Tridecanoic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Tridecanoic acid-d9, a deuterated analog of the C13 saturated fatty acid. In drug development and metabolic research, understanding the precise isotopic enrichment of labeled compounds is paramount for accurate quantitative analysis and mechanistic studies. This document outlines the available data on the isotopic purity of deuterated Tridecanoic acid, details the experimental protocols for its determination, and illustrates its primary metabolic pathway.

Quantitative Data on Isotopic Purity

Table 1: Isotopic Purity of Deuterated Tridecanoic Acid Analogs

| Compound | Supplier Example | Stated Isotopic Purity (Atom % D) | Chemical Purity |

| Tridecanoic acid-d25 | Eurisotop | 98% | ≥98% |

Note: This data is for Tridecanoic acid-d25 and is presented as a proxy for this compound due to the lack of publicly available Certificates of Analysis for the d9 variant.

Synthesis of Deuterated Fatty Acids

The synthesis of specifically deuterated fatty acids like this compound can be achieved through various organic synthesis strategies. A plausible route, adapted from methodologies for synthesizing other deuterated fatty acids, is illustrated below. This provides a foundational understanding of how such isotopically labeled compounds are generated.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive method for quantifying the isotopic enrichment of fatty acids. The following protocol is a standard method for the analysis of deuterated fatty acids.[1]

1. Sample Preparation and Derivatization:

-

Accurately weigh the this compound sample.

-

For analysis, the fatty acid is typically converted to a volatile ester, most commonly a methyl ester or a pentafluorobenzyl (PFB) ester, to improve its chromatographic properties.[2]

-

Methyl Esterification: React the fatty acid with a methylating agent such as BF3-methanol or diazomethane.

-

PFB Esterification: For enhanced sensitivity in negative chemical ionization mode, react the fatty acid with pentafluorobenzyl bromide.[3]

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, HP-88).

-

Injector Temperature: Typically 250°C.

-

Oven Temperature Program: A gradient is used to separate the fatty acid esters, for example, starting at 100°C and ramping up to 240°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) or Chemical Ionization (CI). Negative Chemical Ionization (NCI) is often used for PFB derivatives for high sensitivity.[3]

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Full scan mode to identify the molecular ions and their isotopologues, or Selected Ion Monitoring (SIM) for targeted quantification.

-

3. Data Analysis:

-

The isotopic purity is determined by analyzing the mass spectrum of the derivatized this compound.

-

The relative abundances of the molecular ion peak (M+) and its corresponding isotopologue peaks (M+1, M+2, etc., up to M+9 for the d9 variant) are measured.

-

The isotopic enrichment is calculated from the ratio of the ion intensities of the deuterated species to the sum of all isotopic species. Corrections for the natural abundance of isotopes (e.g., ¹³C) must be applied for accurate quantification.

Caption: Workflow for determining isotopic purity using GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and to quantify isotopic enrichment.[4]

1. Sample Preparation:

-

Dissolve a precise amount of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not have signals overlapping with the analyte signals.

-

Add an internal standard with a known concentration for quantitative analysis if required.

2. NMR Analysis:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Nuclei to Observe:

-

¹H NMR: The absence or significant reduction of proton signals at the deuterated positions confirms the labeling. The integration of the remaining proton signals relative to a known standard can be used to estimate the degree of deuteration.

-

²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The integral of these signals is proportional to the amount of deuterium.

-

¹³C NMR: The carbon signals at the deuterated positions will show a characteristic splitting pattern (due to C-D coupling) and a decrease in intensity in proton-decoupled spectra.

-

3. Data Analysis:

-

In ¹H NMR, the isotopic purity is estimated by comparing the integral of the residual proton signals at the labeled positions to the integral of a signal from a non-deuterated position or an internal standard.

-

In ²H NMR, the isotopic enrichment can be determined by comparing the integral of the deuterium signal to that of a known deuterium reference standard.

-

For accurate quantification, relaxation times (T₁) of the nuclei should be considered to ensure complete signal relaxation between scans.

Metabolic Pathway of Tridecanoic Acid

Tridecanoic acid, as an odd-chain fatty acid, follows the beta-oxidation pathway for its metabolism. The final cleavage step of a C13 fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5][6] The propionyl-CoA is then converted to succinyl-CoA, which can enter the citric acid cycle.[7] This metabolic fate is a key area of research where deuterated Tridecanoic acid serves as a valuable tracer.

Caption: Metabolic pathway of Tridecanoic acid via beta-oxidation.

Conclusion

The isotopic purity of this compound is a critical parameter for its application in research and development. While direct certification data for the d9 variant is scarce, information from the closely related d25 analog suggests that high levels of isotopic enrichment are achievable. The rigorous application of analytical techniques such as GC-MS and NMR spectroscopy is essential for the accurate determination of isotopic purity. A thorough understanding of its metabolic fate through beta-oxidation further enhances its utility as a tracer in complex biological systems. This guide provides the foundational knowledge and experimental frameworks necessary for the confident application of this compound in scientific investigation.

References

- 1. Analysis of deuterium labeled blood lipids by chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics [agris.fao.org]

- 5. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Beta-Oxidation of Fatty Acids (odd chain) [biochem-vivek.tripod.com]

- 7. aocs.org [aocs.org]

An In-depth Technical Guide to Deuterated Tridecanoic Acid

This technical guide provides a comprehensive overview of deuterated tridecanoic acid for researchers, scientists, and drug development professionals. It covers the chemical and physical properties, with a focus on Tridecanoic acid-d9 and other available deuterated variants, their applications in analytical research, and the biological significance of tridecanoic acid.

Chemical Identification and Properties

Tridecanoic acid is a 13-carbon saturated fatty acid. Its deuterated forms are valuable tools in mass spectrometry-based research, primarily used as internal standards for accurate quantification of lipids. Several deuterated versions are commercially available, with "this compound" being a common variant.

CAS Numbers and Molecular Formulas

The Chemical Abstracts Service (CAS) number is a unique identifier for chemical substances. While a specific CAS number for every deuterated variant may not always be assigned or universally used, the following table summarizes the key identifiers for unlabeled and various deuterated forms of tridecanoic acid.

| Compound Name | CAS Number | Molecular Formula | Notes |

| Tridecanoic acid | 638-53-9 | C₁₃H₂₆O₂ | Unlabeled |

| Tridecanoic-10,10,11,11,12,12,13,13,13-d9 Acid | Not widely available | C₁₃H₁₇D₉O₂ | The user-specified "this compound" |

| Tridecanoic-2,2-d2 Acid | 64118-44-1 | C₁₃H₂₄D₂O₂ | Deuteriums at the alpha-position to the carboxyl group |

| Tridecanoic acid-d25 | 88170-22-3, 202529-03-1 | C₁₃HD₂₅O₂ | Fully deuterated alkyl chain |

Physicochemical Properties

The physical and chemical properties of deuterated tridecanoic acid are very similar to its unlabeled counterpart. Key properties are summarized in the table below. Isotopic enrichment and purity are critical parameters for their use as internal standards.

| Property | Tridecanoic acid (unlabeled) | Tridecanoic-2,2-d2 acid | Tridecanoic acid-d25 |

| Molecular Weight ( g/mol ) | 214.34 | 216.36 | 239.50 |

| Appearance | White crystalline solid | White Solid | Solid |

| Melting Point (°C) | 41.0 - 43.0 | 41-42 | Not specified |

| Boiling Point (°C) | 236 at 100 mmHg | 236 at 100 mmHg | Not specified |

| Isotopic Purity/Enrichment | Not Applicable | 98 atom % D | 98% |

| Chemical Purity | ≥98% | Not specified | ≥98% |

| Solubility | Soluble in alcohol, DMSO, and DMF. Sparingly soluble in water.[1] | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |

Biological Role and Metabolism of Tridecanoic Acid

Tridecanoic acid is a rare odd-chain saturated fatty acid (OCFA) primarily produced by gut and rumen microbes.[2] While present in trace amounts in human plasma, it plays a role in metabolic pathways.[2]

Metabolism

The metabolism of tridecanoic acid differs from that of even-chain fatty acids. Through β-oxidation, it is broken down into acetyl-CoA and a final three-carbon unit, propionyl-CoA.[2] Propionyl-CoA can be converted to succinyl-CoA, which then enters the Tricarboxylic Acid (TCA) cycle, contributing to gluconeogenesis.[2] This anaplerotic role of replenishing TCA cycle intermediates is a key feature of odd-chain fatty acid metabolism.[2]

Biological Activities

Emerging research suggests that tridecanoic acid and its derivatives possess various biological activities:

-

Antibacterial and Anti-biofilm: Tridecanoic acid has been shown to inhibit the persistence and biofilm formation of bacteria such as Escherichia coli.

-

Anti-inflammatory: There is evidence to suggest that tridecanoic acid may have anti-inflammatory properties.[3]

-

Phospholipase A2 Inhibition: Tridecanoic acid can act as an inhibitor of phospholipase A2, an enzyme involved in various inflammatory pathways.[4]

Experimental Protocols and Applications

Deuterated tridecanoic acid, particularly this compound, is an excellent internal standard for the quantification of fatty acids and other lipids in complex biological samples using mass spectrometry. Its chemical properties are nearly identical to the endogenous analyte, but its increased mass allows for its distinction and accurate quantification.

General Workflow for Lipid Analysis

The general workflow for the analysis of fatty acids in biological samples using a deuterated internal standard is depicted below.

Detailed Experimental Protocol: Fatty Acid Analysis by GC-MS

This protocol provides a general guideline for the analysis of total fatty acids in a biological sample using this compound as an internal standard.

1. Sample Preparation and Internal Standard Spiking:

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a known amount of this compound in a suitable solvent (e.g., 10 µL of a 1 mg/mL solution in methanol).

2. Lipid Extraction (Folch Method):

-

Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortex thoroughly for 1 minute.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex again.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

3. Saponification and Fatty Acid Methyl Ester (FAME) Derivatization:

-

Evaporate the solvent from the collected organic phase under a stream of nitrogen.

-

Add 1 mL of 0.5 M NaOH in methanol and heat at 100°C for 10 minutes to saponify the lipids.

-

Cool the sample and add 1 mL of 14% boron trifluoride in methanol. Heat at 100°C for 5 minutes to methylate the fatty acids.

-

Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

4. GC-MS Analysis:

-

Inject 1 µL of the hexane extract into the GC-MS system.

-

GC Conditions (example):

-

Column: DB-23 (30 m x 0.25 mm x 0.25 µm) or similar wax column.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 min, ramp to 240°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (example):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

-

Ions to Monitor: Monitor characteristic ions for the methyl ester of tridecanoic acid and its d9-labeled counterpart.

-

5. Quantification:

-

Generate a calibration curve using known concentrations of unlabeled tridecanoic acid and a fixed concentration of this compound.

-

Determine the concentration of tridecanoic acid in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

Deuterated tridecanoic acid, particularly this compound, is an indispensable tool for researchers in the fields of lipidomics, metabolomics, and drug development. Its use as an internal standard in mass spectrometry-based methods allows for the accurate and precise quantification of fatty acids in complex biological matrices. A thorough understanding of its properties, the biological roles of tridecanoic acid, and established analytical protocols is crucial for its effective application in scientific research.

References

A Technical Guide to the Synthesis of Deuterated Fatty Acids for Research and Drug Development

Abstract

Deuterated fatty acids are powerful tools in biomedical research and drug development, primarily utilized for their ability to act as tracers in metabolic studies and as "reinforced lipids" to mitigate oxidative damage. The substitution of hydrogen with its heavier, stable isotope deuterium at specific positions within a fatty acid molecule imparts a kinetic isotope effect, slowing down reactions involving C-H bond cleavage, such as lipid peroxidation. This guide provides an in-depth overview of the core methodologies for synthesizing deuterated fatty acids, tailored for researchers, scientists, and professionals in the field of drug development. It covers key chemical and biological synthesis strategies, presents quantitative data for comparative analysis, details experimental protocols, and illustrates relevant biological pathways and experimental workflows.

Introduction

Fatty acids are fundamental components of cellular structures and signaling molecules. Their oxidative degradation, particularly of polyunsaturated fatty acids (PUFAs), is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, metabolic diseases, and age-related pathologies.[1] Deuteration, the strategic replacement of hydrogen with deuterium, offers a subtle yet potent modification to enhance the stability of fatty acids against oxidative stress.[] This "isotope reinforcement" slows the rate of hydrogen abstraction, a key initiating step in lipid peroxidation, thereby protecting cell membranes from damage.[1][3]

This technical guide details the primary methods for preparing deuterated fatty acids, offering a comparative analysis of different approaches to aid researchers in selecting the most suitable method for their specific application.

Synthesis Methodologies

The synthesis of deuterated fatty acids can be broadly categorized into two main approaches: chemical synthesis and biological labeling.

Chemical Synthesis

Chemical synthesis provides precise control over the location and extent of deuteration, which is crucial for mechanistic studies and the development of deuterated drugs.

Catalytic HIE is a common method for introducing deuterium into fatty acids. This approach involves the use of a metal catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O) or deuterium gas (D₂).

-

Platinum-on-Carbon (Pt/C) Catalyzed Exchange: This method is effective for the exhaustive deuteration (perdeuteration) of saturated fatty acids. The fatty acid is heated with D₂O in the presence of a Pt/C catalyst under pressure.[4][5]

-

Ruthenium-Complex Catalyzed Exchange: Homogeneous ruthenium catalysts are particularly effective for the selective deuteration of PUFAs at the vulnerable bis-allylic positions.[1][6] This targeted deuteration is the foundation of "reinforced lipids."

-

Palladium-Catalyzed Deuteration: Palladium on carbon (Pd/C) in combination with an aluminum-D₂O system can be used for selective H-D exchange reactions.[7] Another approach involves using palladium acetate (Pd(OAc)₂) for controlled deuteration at the α- and β-positions of straight-chain fatty acids.[1]

For complex fatty acids or when precise, non-exchange-based deuteration is required, multi-step organic synthesis is the method of choice. This involves building the fatty acid from smaller, deuterated precursors. An example is the synthesis of deuterated very long-chain polyunsaturated fatty acids (VLC-PUFAs), which can be achieved by coupling chemically modified, shorter-chain fatty acids with deuterated building blocks.[8] Similarly, deuterated oleic acid can be synthesized from deuterated precursors like azelaic acid and nonanoic acid.

Biological Labeling using Deuterium Oxide (D₂O)

Biological labeling offers a way to study the de novo synthesis and metabolism of fatty acids within a biological system. This is typically achieved by providing cells, tissues, or whole organisms with D₂O.

-

In Vivo and In Vitro Labeling: Living systems incorporate deuterium from D₂O into newly synthesized fatty acids.[9][10][11] This method is invaluable for tracing metabolic pathways and measuring fatty acid turnover rates.[12] The extent of deuterium incorporation can be quantified using mass spectrometry to determine the rate of de novo lipogenesis.[11]

Quantitative Data Presentation

The choice of synthesis method often depends on the desired isotopic enrichment, yield, and the specific fatty acid being targeted. The following tables summarize quantitative data from various synthesis methods.

| Table 1: Comparison of Chemical Synthesis Methods for Deuterated Fatty Acids | ||||

| Method | Target Fatty Acid Type | Typical Deuterium Source | Reported Isotopic Enrichment (% D) | Reported Yield |

| Pt/C Catalyzed H/D Exchange | Saturated Fatty Acids | D₂O | >98% (perdeuteration) | Varies |

| Ruthenium-Catalyzed HIE | Polyunsaturated Fatty Acids (PUFAs) | D₂ gas | 80-100% at bis-allylic positions[13] | Good |

| Controlled Tetradeuteration (Pd(OAc)₂) | Straight-Chain Fatty Acids | Deuterated solvents | High at α- and β-positions | Moderate to Good[1] |

| Multi-step Organic Synthesis | Complex/Very Long-Chain PUFAs | Deuterated precursors (e.g., LiAlD₄) | High (site-specific) | 38% overall (8 steps for a VLC-PUFA)[8] |

| Table 2: Isotopic Enrichment in Biologically Labeled Fatty Acids | ||

| Biological System | Fatty Acid | Observed Deuterium Incorporation |

| Rats (in vivo, D₂O in drinking water) | Palmitate (liver) | N (max incorporation number) = 22[14] |

| Rats (in vivo, D₂O in drinking water) | Stearate (liver) | N = 24[14] |

| Mice (in vivo, 100% D₂O for 7 days) | Various lipids | Plasma deuterium concentration ~60%[12] |

Experimental Protocols

Protocol for Perdeuteration of Lauric Acid using Pt/C Catalyst

This protocol is adapted from methods for hydrothermal H/D exchange.[5]

-

Materials: Lauric acid, 10% Platinum on activated carbon (Pt/C), Deuterium oxide (D₂O, 99.9 atom % D).

-

Procedure:

-

In a high-pressure reactor, combine lauric acid, Pt/C catalyst, and D₂O.

-

Seal the reactor and heat under hydrothermal conditions (e.g., elevated temperature and pressure).

-

After the reaction period, cool the reactor, and recover the deuterated lauric acid.

-

Purify the product, for example, by recrystallization or chromatography.

-

To achieve >98% deuterium incorporation, the process may need to be repeated two to three times with fresh D₂O and catalyst.[5]

-

-

Analysis: Determine the isotopic enrichment by gas chromatography-mass spectrometry (GC-MS).

Protocol for In Vivo Fatty Acid Labeling with D₂O

This protocol is a general guide for animal studies.[11][14]

-

Acclimatization: Acclimate animals (e.g., mice or rats) to their housing conditions.

-

D₂O Administration:

-

Provide drinking water enriched with D₂O (e.g., 4-8% v/v).

-

Alternatively, for rapid labeling, an initial intraperitoneal (IP) bolus of sterile, isotonic D₂O can be administered, followed by D₂O-enriched drinking water.[11]

-

-

Sample Collection: At designated time points, collect blood and tissues of interest.

-

Lipid Extraction:

-

Homogenize tissue samples.

-

Extract total lipids using a standard method such as a Folch or Bligh-Dyer extraction.

-

-

Fatty Acid Analysis:

-

Saponify the lipid extract to release free fatty acids.

-

Derivatize the fatty acids to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by GC-MS to determine the mass isotopomer distribution and calculate the rate of de novo synthesis.

-

Protocol for GC-MS Analysis of Deuterated Fatty Acids

This is a generalized protocol for the analysis of fatty acid methyl esters (FAMEs).[15]

-

Sample Preparation:

-

Extract lipids from the sample (cells, plasma, tissue).

-

Add a known amount of a deuterated internal standard (e.g., d₃-palmitic acid).[16]

-

Hydrolyze the lipids to free fatty acids (if analyzing total fatty acids).

-

Derivatize the fatty acids to a volatile form, commonly FAMEs using BF₃-methanol or pentafluorobenzyl (PFB) esters for higher sensitivity.[15][17]

-

-

GC-MS Instrumentation:

-

Gas Chromatograph: Use a capillary column suitable for FAME separation (e.g., HP-5MS).[18]

-

Oven Program: Implement a temperature gradient to separate fatty acids based on chain length and unsaturation (e.g., initial temp 100°C, ramp to 320°C).[18]

-

Mass Spectrometer: Operate in electron ionization (EI) or negative chemical ionization (NCI) mode. Scan a mass range appropriate for the expected FAMEs.

-

-

Data Analysis:

-

Identify FAME peaks based on retention time and mass spectra.

-

Quantify the abundance of each mass isotopologue (M+0, M+1, M+2, etc.) for the deuterated fatty acids.

-

Calculate the percentage of isotopic enrichment by comparing the peak areas of the deuterated and non-deuterated species, correcting for the natural abundance of isotopes.

-

Mandatory Visualizations

Signaling Pathway: Lipid Peroxidation

The following diagram illustrates the lipid peroxidation chain reaction, which can be inhibited by the deuteration of polyunsaturated fatty acids.

Caption: Lipid peroxidation pathway and the inhibitory effect of deuteration.

Experimental Workflow: Deuterated Fatty Acid in Preclinical Drug Development

This workflow outlines the typical stages of developing a deuterated fatty acid as a therapeutic agent.

Caption: Preclinical development workflow for a deuterated fatty acid therapeutic.

Conclusion

The synthesis of deuterated fatty acids is a critical capability for modern biomedical research and pharmaceutical development. Chemical synthesis methods offer precision and high levels of isotopic enrichment, essential for creating well-defined molecular probes and therapeutic candidates. Biological labeling techniques, particularly using D₂O, provide invaluable insights into the dynamics of lipid metabolism in living systems. The choice of method should be guided by the specific research question, the required level of deuteration, and the molecular complexity of the target fatty acid. As our understanding of the role of lipid peroxidation in disease grows, the application of deuterated fatty acids as "reinforced lipids" holds significant promise for the development of novel therapies.[1][19] This guide provides a foundational understanding of the synthesis and analysis of these important molecules to support ongoing and future research endeavors.

References

- 1. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid peroxidation - Wikipedia [en.wikipedia.org]

- 5. Documents download module [ec.europa.eu]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions [mdpi.com]

- 8. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring Human Lipid Metabolism Using Deuterium Labeling: In Vivo and In Vitro Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative Determination of De Novo Fatty Acid Synthesis in Brown Adipose Tissue Using Deuterium Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toward Quantitative Sequencing of Deuteration of Unsaturated Hydrocarbon Chains in Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. lipidmaps.org [lipidmaps.org]

- 17. lipidmaps.org [lipidmaps.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

Tridecanoic acid-d9 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tridecanoic acid-d9, a deuterated form of the 13-carbon saturated fatty acid. This document details its physicochemical properties, analytical applications, and biological significance, offering researchers and drug development professionals a thorough resource for its use.

Physicochemical Properties

This compound is a stable, isotopically labeled compound valuable in mass spectrometry-based analytical methods. Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₃D₉H₁₇O₂ | |

| Molecular Weight | 223.4 g/mol | |

| Synonyms | This compound, Tridecylic-10,10,11,11,12,12,13,13,13-d9 acid | |

| Physical State | Solid | - |

| Storage Temperature | Room Temperature | - |

Analytical Applications and Experimental Protocols

This compound is primarily utilized as an internal standard in quantitative analysis of fatty acids and other lipids by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuteration ensures that it is chemically almost identical to its non-deuterated counterpart, but with a distinct mass, making it an ideal tool for accurate quantification.

Experimental Protocol: Quantification of Fatty Acids in Biological Samples using GC-MS

This protocol outlines a general procedure for the extraction and quantification of total fatty acids from biological samples, such as plasma or tissue, using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of the biological sample (e.g., 200 µL of plasma or a specific weight of homogenized tissue), add a precise amount of this compound internal standard solution.

-

Add a solvent mixture, typically chloroform/methanol (2:1, v/v), to the sample.

-

Vortex the mixture thoroughly to ensure complete mixing and lipid extraction.

-

Centrifuge the sample to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase, which contains the lipids.

-

Dry the extracted lipids under a stream of nitrogen.

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

To the dried lipid extract, add a reagent for transesterification, such as methanolic HCl or BF₃ in methanol.

-

Heat the mixture at 100°C for one hour to convert the fatty acids to their more volatile methyl esters (FAMEs).

-

After cooling, add water and a nonpolar solvent like hexane to extract the FAMEs.

-

Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

-

Inject an aliquot of the FAMEs extract into the GC-MS system.

-

The GC separates the different FAMEs based on their volatility and interaction with the column's stationary phase.

-

The mass spectrometer detects and quantifies the individual FAMEs and the this compound methyl ester internal standard.

-

The concentration of each fatty acid is determined by comparing its peak area to the peak area of the internal standard.

Caption: Workflow for fatty acid quantification using this compound.

Biological Context and Significance

Tridecanoic acid, the non-deuterated form of this compound, is an odd-chain saturated fatty acid. While less common than even-chain fatty acids, it plays distinct roles in metabolism and has demonstrated notable biological activities.

Metabolic Pathway: β-Oxidation of Tridecanoic Acid

Odd-chain fatty acids like tridecanoic acid undergo β-oxidation, similar to even-chain fatty acids. However, the final cleavage step yields propionyl-CoA and acetyl-CoA, whereas even-chain fatty acids produce only acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic role allows odd-chain fatty acids to replenish TCA cycle intermediates.

Caption: β-Oxidation of Tridecanoic Acid.

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the potential of tridecanoic acid as an antibacterial and antibiofilm agent. It has shown efficacy against various pathogenic bacteria, including Escherichia coli.

The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately, cell lysis. Additionally, in silico studies suggest that tridecanoic acid may inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This multifaceted mode of action makes it a compound of interest in the development of new antimicrobial strategies.

A Technical Guide to the Natural Occurrence of Odd-Chain Fatty Acids

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth exploration of the natural occurrence, biosynthesis, and quantification of odd-chain fatty acids (OCFAs), with a particular focus on pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). It synthesizes current knowledge on their dietary sources, endogenous production pathways, and the analytical methods used for their study.

Introduction to Odd-Chain Fatty Acids (OCFAs)

Odd-chain fatty acids are carboxylic acids with an aliphatic tail containing an odd number of carbon atoms.[1] While the vast majority of naturally occurring fatty acids are even-chained (e.g., palmitic acid, C16:0; stearic acid, C18:0), OCFAs are consistently found in trace amounts in various biological systems.[1][2] The most commonly studied are the saturated OCFAs, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][3]

Historically, OCFAs were considered biologically insignificant due to their low concentrations (<0.5% of total plasma fatty acids) and were often used as internal standards in chromatographic analyses.[2][4][5] However, a growing body of epidemiological evidence has linked higher circulating levels of C15:0 and C17:0 with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease, sparking significant research interest.[3][6][7] This guide details the origins of these fatty acids, from dietary intake to complex endogenous synthesis pathways.

Natural Occurrence and Dietary Sources

OCFAs are found across the food chain, though their concentrations vary significantly. The primary dietary sources for humans are products from ruminant animals, a consequence of microbial fermentation in the rumen.[1][6][8]

Ruminant and Dairy Products

Ruminant animals like cows, sheep, and goats are the most significant dietary source of OCFAs.[6] Bacteria within the rumen synthesize OCFAs, which are then incorporated into the animal's milk and tissues.[6][8] Consequently, full-fat dairy products—such as whole milk, butter, and cheese—and ruminant meats like beef and lamb are rich in C15:0 and C17:0.[3][9][10]

Marine and Plant Sources

Certain marine organisms and fish also contain OCFAs.[11][12] Sediments rich in bacteria, which are a food source for some marine life, are believed to contribute to the presence of OCFAs in these animals.[13][14] Plant-based sources are generally low in OCFAs, though trace amounts can be found in some vegetable oils like rapeseed (canola) oil and in vegetables such as cabbage and cucumber.[10][11]

Microbial Synthesis

Beyond the rumen, various bacteria and microalgae are capable of producing OCFAs, which can be harnessed for industrial fermentation.[15][16][17]

Quantitative Data on OCFA Occurrence

The following tables summarize the concentrations of C15:0 and C17:0 found in various dietary sources and human tissues. These values highlight the prevalence of these fatty acids and the differences in their relative abundance across sources.

Table 1: Concentration of OCFAs in Dairy and Ruminant Products

| Food Source | C15:0 (% of Total Fatty Acids) | C17:0 (% of Total Fatty Acids) | Reference |

|---|---|---|---|

| Cow's Milk Fat | ~1.0 - 1.2% | ~0.5 - 0.7% | [2][11] |

| Sheep's Milk Fat | High, specific values vary | High, specific values vary | [18] |

| Buffalo's Milk Fat | High, specific values vary | High, specific values vary | [18] |

| Ruminant Meat (Beef, Lamb) | Present in amounts similar to dairy fat | Present in amounts similar to dairy fat |[10] |

Note: The ratio of C15:0 to C17:0 in dairy fat is approximately 2:1.[2][5]

Table 2: Concentration of OCFAs in Human Tissues and Biofluids

| Tissue/Biofluid | C15:0 (% of Total Fatty Acids) | C17:0 (% of Total Fatty Acids) | Reference |

|---|---|---|---|

| Plasma | <0.5% (combined) | Varies, see note | [2] |

| Serum | 0.22% | 0.37% | [2] |

| Adipose Tissue | 0.32% | 0.34% | [2] |

| Erythrocytes | 0.28% | 0.45% |[2] |

Note: In human plasma, the typical ratio of C15:0 to C17:0 is approximately 1:2, the inverse of the ratio found in dairy fat. This discrepancy strongly supports the existence of significant endogenous synthesis pathways.[2][5][9]

Endogenous Biosynthesis of OCFAs

While dietary intake contributes to circulating OCFA levels, a substantial portion is synthesized endogenously within the human body through two primary mechanisms.

De Novo Synthesis from Propionyl-CoA

The canonical pathway for fatty acid synthesis begins with the two-carbon primer acetyl-CoA, resulting in even-chain fatty acids. However, when the three-carbon molecule propionyl-CoA is used as the primer, the subsequent elongation by two-carbon units results in the synthesis of an odd-chain fatty acid.[1] Key sources of propionyl-CoA include:

-

Gut Microbiota: Anaerobic fermentation of dietary fiber by intestinal bacteria produces short-chain fatty acids, including propionate, which is absorbed and converted to propionyl-CoA in the liver.[3][6][9]

-

Amino Acid Catabolism: The breakdown of certain amino acids, namely valine, isoleucine, methionine, and threonine, yields propionyl-CoA.[3][19]

α-Oxidation of Even-Chain Fatty Acids

The second major pathway is α-oxidation, a peroxisomal process that removes a single carbon atom from a fatty acid.[2][5] For example, the common C16:0 fatty acid (palmitic acid) can be hydroxylated at the alpha-carbon and subsequently decarboxylated to yield the C15:0 odd-chain fatty acid.[2] This pathway involves 2-hydroxy acyl-CoA lyase enzymes (HACL1 and HACL2).[20]

Signaling Pathways and Metabolic Fate

OCFAs are not merely biomarkers but are active participants in metabolism. Their metabolic fate is distinct from their even-chain counterparts and may underlie their associated health benefits.

β-Oxidation and Anaplerosis

Like other fatty acids, OCFAs undergo β-oxidation in the mitochondria to produce energy. However, the final round of oxidation for an OCFA yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, whereas even-chain fatty acids yield only acetyl-CoA.[1][6] The propionyl-CoA is then carboxylated to methylmalonyl-CoA and ultimately converted to succinyl-CoA, an intermediate of the Citric Acid Cycle (TCA).[3][21] This replenishment of TCA cycle intermediates is known as anaplerosis and can enhance mitochondrial function, which may be particularly beneficial under conditions of metabolic stress.[3]

Caption: Metabolic fate of OCFAs via β-oxidation and anaplerosis.

Endogenous Synthesis Pathways Overview

The dual origins of OCFAs—from external diet and internal synthesis—create a complex regulatory environment. The diagram below illustrates the convergence of these pathways.

Caption: Major pathways contributing to the circulating OCFA pool.

Experimental Protocols for OCFA Quantification

Accurate quantification of OCFAs in biological matrices is critical for research. Gas chromatography-mass spectrometry (GC-MS) is the gold standard method.

General Workflow for OCFA Analysis

The process involves sample collection, lipid extraction, derivatization to volatile esters, and finally, instrumental analysis.

Caption: Standard experimental workflow for OCFA quantification.

Detailed Methodology for Plasma OCFA Quantification by GC-MS

This protocol provides a representative method for the analysis of total fatty acids, including OCFAs, in human plasma.

1. Materials and Reagents:

-

Plasma samples, stored at -80°C.

-

Internal Standard (IS): Heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0) of high purity, if not measuring C17:0 endogenously. Stable isotope-labeled standards (e.g., ¹³C-C15:0) are preferred.

-

Solvents: Chloroform, Methanol, Hexane (HPLC grade).

-

Derivatization agent: 14% Boron trifluoride in methanol (BF₃-Methanol).

-

Saturated sodium chloride (NaCl) solution.

2. Sample Preparation and Lipid Extraction (Modified Folch Method): a. Thaw plasma samples on ice. b. To a glass tube, add 100 µL of plasma. c. Add a known amount of the internal standard dissolved in methanol. d. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. e. Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation. f. Centrifuge at 2000 x g for 10 minutes to separate the layers. g. Carefully collect the lower organic layer (containing lipids) using a glass Pasteur pipette and transfer to a new glass tube. h. Dry the lipid extract under a gentle stream of nitrogen gas at 40°C.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs): a. To the dried lipid extract, add 1 mL of 14% BF₃-Methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath. This process transesterifies fatty acids from all lipid classes into their volatile methyl ester form. c. Allow the tube to cool to room temperature. d. Add 1 mL of hexane and 1 mL of saturated NaCl solution. e. Vortex for 1 minute, then centrifuge at 1000 x g for 5 minutes to separate the phases. f. Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

4. GC-MS Analysis:

-

Gas Chromatograph: Agilent GC system (or equivalent) with a flame ionization detector (FID) or coupled to a mass spectrometer (MS).

-

Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560; 60 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at 10°C/min.

-

Ramp 2: Increase to 220°C at 5°C/min, hold for 10 minutes.

-

Ramp 3: Increase to 240°C at 3°C/min, hold for 5 minutes.

-

-

Mass Spectrometer (if used):

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Identification: FAMEs are identified by their retention times relative to known standards and their characteristic mass spectra.

-

5. Quantification:

-

Generate a standard curve using known concentrations of C15:0 and C17:0 standards with the internal standard.

-

Calculate the concentration of each OCFA in the sample by comparing its peak area ratio to the internal standard against the standard curve.

Conclusion and Future Directions

The understanding of odd-chain fatty acids has evolved from viewing them as minor, insignificant molecules to recognizing them as important biomarkers and potentially active players in metabolic health. Their natural occurrence is a blend of dietary intake, primarily from ruminant products, and significant endogenous synthesis via gut microbial activity and peroxisomal α-oxidation. This dual-source nature complicates their use as simple dietary biomarkers but opens up exciting avenues for research into the interplay between diet, the microbiome, and host metabolism.

For researchers and drug development professionals, OCFAs represent a promising area of investigation. Future work should focus on elucidating the precise molecular mechanisms through which OCFAs exert their protective effects, exploring the therapeutic potential of OCFA supplementation, and developing advanced analytical techniques to distinguish between dietary and endogenously synthesized OCFA pools. A deeper understanding of these unique fatty acids could lead to novel nutritional strategies and therapeutic interventions for metabolic diseases.

References

- 1. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dairy Products, Dairy Fatty Acids, and the Prevention of Cardiometabolic Disease: a Review of Recent Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Milk Odd and Branched Chain Fatty Acids in Dairy Cows: A Review on Dietary Factors and Its Consequences on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. C15:0 Pentadecanoic Acid: Dietary Sources and Supplement Options [geneticlifehacks.com]

- 10. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microbial synthesis of functional odd-chain fatty acids: a review - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. molbiolcell.org [molbiolcell.org]

- 21. m.youtube.com [m.youtube.com]

Technical Guide to the Safety of Tridecanoic Acid-d9

This guide is intended for researchers, scientists, and professionals in drug development who are trained in handling chemical substances.

Hazard Identification and Classification

Tridecanoic acid is classified as an irritant. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2]

GHS Hazard Statements:

GHS Pictogram:

-

GHS07: Exclamation mark

Signal Word:

-

Warning

The following diagram illustrates the logical flow of hazard identification and the corresponding precautionary measures.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Tridecanoic acid.

| Property | Value |

| Molecular Formula | C13H17D9O2 (for Tridecanoic acid-d9) |

| Molecular Weight | 223.40 g/mol (for this compound) |

| Appearance | White solid |

| Melting Point | 40-46 °C |

| Boiling Point | 236 °C |

| Flash Point | 113 °C |

| Solubility | Soluble in DMSO.[3] Insoluble in water. |

Toxicological Information

Detailed toxicological studies for Tridecanoic acid are not extensively available. The primary health effects are related to its irritant properties.

| Exposure Route | Symptoms |

| Inhalation | May cause irritation of the lungs and respiratory system.[1] |

| Skin Contact | Causes skin irritation, which may include itching, scaling, and reddening.[1] |

| Eye Contact | Causes serious eye irritation, characterized by redness, watering, and itching.[1] |

| Ingestion | May cause irritation of the digestive tract.[4] |

No components of this product are listed as carcinogens by IARC, NTP, or OSHA.[1]

Experimental Protocols: Safety and Handling

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be used.

First Aid Measures

The following protocols should be followed in case of exposure:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]

Spill Response Protocol

In the event of a spill, the following workflow should be implemented to ensure safety and proper cleanup.

References

An In-depth Technical Guide to the Stability and Storage of Tridecanoic Acid-d9

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the best practices for the storage and handling of Tridecanoic acid-d9, a deuterated saturated fatty acid. Ensuring the stability of isotopically labeled compounds is critical for their use as internal standards in quantitative analysis, tracers in metabolic studies, and in the development of deuterated drugs. This document outlines the factors affecting stability, recommended storage conditions, potential degradation pathways, and protocols for stability testing.

Core Concepts in Stability

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. For this compound, the primary concerns are maintaining its chemical purity and isotopic enrichment. Degradation can lead to the formation of impurities that may interfere with analytical measurements or biological assays.

Factors Influencing Stability

Several environmental factors can impact the stability of this compound:

-

Temperature: Elevated temperatures accelerate the rates of chemical reactions, including degradation pathways such as oxidation.

-

Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photo-oxidative degradation.

-

Oxygen: As a saturated fatty acid, tridecanoic acid is relatively stable against oxidation compared to unsaturated fatty acids. However, oxidation can still occur over long-term storage, especially in the presence of initiators.

-

Moisture: The presence of water can lead to hydrolysis of the carboxylic acid group, although this is less of a concern for the free fatty acid compared to its esterified forms.

-

pH: Extremes in pH can catalyze degradation, though tridecanoic acid itself is acidic.

-

Matrix Effects: The solvent or matrix in which the compound is stored can significantly influence its stability.

Recommended Storage and Handling Conditions

Adherence to proper storage and handling protocols is paramount to preserving the integrity of this compound. The following recommendations are based on general best practices for lipid storage.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for short- to mid-term storage. -80°C for long-term storage.[1] | Minimizes the rate of potential degradation reactions.[1] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidation by displacing oxygen. |

| Container | Use amber glass vials with Teflon-lined screw caps. | Protects from light and prevents leaching of plasticizers. |

| Form | Store as a solid (lyophilized powder) if possible. If in solution, use a suitable organic solvent such as ethanol, methanol, or chloroform. | Solid form is generally more stable. Organic solvents prevent hydrolysis. |

| Light Exposure | Store in the dark or in light-protective containers. | Prevents photo-degradation. |

Handling Procedures

-

Inert Atmosphere: When handling the compound, especially when aliquoting or preparing solutions, it is advisable to work under an inert atmosphere to minimize exposure to oxygen.

-

Avoid Contamination: Use clean, sterile labware to prevent contamination with enzymes (e.g., lipases) or metal ions that can catalyze degradation.

-

Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions.

-

Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles as this can introduce moisture and potentially degrade the sample. It is recommended to aliquot the sample into single-use vials.

Potential Degradation Pathways

While this compound is a relatively stable molecule due to its saturated nature, two primary degradation pathways should be considered over extended periods.

Oxidation

Oxidation of saturated fatty acids is a slow process but can be initiated by heat, light, or the presence of metal ions. The process involves the formation of free radicals, leading to a chain reaction that can produce a variety of oxidation products, including shorter-chain fatty acids, aldehydes, and ketones. The presence of deuterium atoms is not expected to significantly alter this pathway, although the kinetic isotope effect might slightly slow down reactions involving C-D bond cleavage.

Microbial Degradation

If not stored under sterile conditions, microorganisms can metabolize fatty acids. This is a significant concern for aqueous solutions or samples stored improperly at warmer temperatures.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should involve long-term, accelerated, and forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

The following diagram illustrates a typical workflow for a stability study.

Long-Term Stability Study

-

Objective: To establish the shelf-life under recommended storage conditions.

-

Conditions: -20°C ± 5°C and/or -80°C ± 10°C.

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Methodology:

-

Prepare multiple aliquots of this compound in the desired form (solid or solution).

-

Store the aliquots in amber glass vials under an inert atmosphere at the specified temperature.

-

At each time point, remove a set of vials for analysis.

-

Analyze the purity and concentration of this compound using a validated analytical method (e.g., GC-MS).

-

Quantify any degradation products.

-

Accelerated Stability Study

-

Objective: To predict the long-term stability in a shorter timeframe by exposing the compound to elevated temperatures.

-

Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

-

Time Points: 0, 1, 3, and 6 months.

-

Methodology:

-

Follow the same sample preparation and storage protocol as the long-term study, but at the accelerated conditions.

-

Analyze samples at the specified time points.

-

The data can be used to model the degradation kinetics and predict the shelf-life at the recommended storage temperature.

-

Forced Degradation Study

-

Objective: To identify potential degradation products and pathways under harsh conditions. This is also crucial for developing and validating stability-indicating analytical methods.

-

Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: 105°C for 48 hours (for solid).

-

Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Methodology:

-

Expose this compound to each of the stress conditions.

-

Analyze the stressed samples by a suitable method (e.g., LC-MS/MS or GC-MS) to identify and characterize any degradation products.

-

Data Presentation

While specific quantitative stability data for this compound is not publicly available, the following tables illustrate how such data would be presented. The values are hypothetical and representative of a stable saturated fatty acid.

Illustrative Long-Term Stability Data (-20°C)

| Time (Months) | Purity (%) | Appearance |

| 0 | 99.8 | White crystalline solid |

| 3 | 99.7 | Conforms |

| 6 | 99.8 | Conforms |

| 12 | 99.6 | Conforms |

| 24 | 99.5 | Conforms |

| 36 | 99.4 | Conforms |

Illustrative Accelerated Stability Data (40°C/75% RH)

| Time (Months) | Purity (%) | Total Impurities (%) |

| 0 | 99.8 | 0.2 |

| 1 | 99.7 | 0.3 |

| 3 | 99.5 | 0.5 |

| 6 | 99.2 | 0.8 |

Conclusion

This compound, as a saturated fatty acid, is expected to be a stable compound when stored under appropriate conditions. The key to maintaining its integrity is to minimize exposure to heat, light, and oxygen. For critical applications in research and drug development, it is essential to perform stability studies to establish a shelf-life and to understand potential degradation pathways. The protocols and recommendations provided in this guide offer a framework for ensuring the long-term stability and reliable performance of this compound. Researchers should consult specific product information sheets from suppliers for any additional handling and storage instructions.

References

An In-depth Technical Guide to the Solubility of Tridecanoic Acid-d9 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tridecanoic acid-d9 in various organic solvents. Given that this compound is an isotopically labeled variant of Tridecanoic acid, its solubility characteristics are expected to be nearly identical to the unlabeled compound. Therefore, this guide utilizes data for Tridecanoic acid as a close and reliable proxy for its deuterated form.

Tridecanoic acid, a 13-carbon saturated fatty acid, is generally characterized by its low solubility in water and high solubility in organic solvents, a property dictated by its long hydrophobic carbon chain.[1][2] This guide offers both quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Tridecanoic acid in several common organic solvents. This data is crucial for preparing stock solutions and for various experimental designs in research and drug development.

| Organic Solvent | Solubility (mg/mL) | Molar Concentration (mM) |

| Dimethylformamide (DMF) | ~25[3][4] | ~116.65 |

| Ethanol | ~25[3][4] | ~116.65 |

| Dimethyl sulfoxide (DMSO) | ~10[3][4] | ~46.66 |

| DMSO (moisture-absorbing) | 42[5] | 195.95 |

Note: The molar concentration is calculated based on the molecular weight of Tridecanoic acid (214.34 g/mol ). The molecular weight of this compound is approximately 223.4 g/mol .

Qualitatively, Tridecanoic acid demonstrates good solubility in a range of non-polar organic solvents, including:

Experimental Protocols for Solubility Determination

The determination of fatty acid solubility in organic solvents is a fundamental procedure in many research applications. The following are detailed methodologies for both qualitative and quantitative assessment.

1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble in a particular solvent.

-

Principle: This test is based on the simple observation of the formation of a homogenous solution when a solute is mixed with a solvent. Lipids, being non-polar, will dissolve in non-polar organic solvents.[2]

-

-

Add a small, pre-weighed amount of this compound (e.g., 1 mg) to a clean, dry test tube.

-

Add a measured volume of the organic solvent to be tested (e.g., 1 mL).

-

Vigorously shake the test tube for approximately 2 minutes.

-

Allow the tube to stand and visually inspect for the presence of a single, clear phase, which indicates that the compound has dissolved. The formation of a precipitate or a cloudy suspension indicates insolubility or partial solubility.

-

2. Quantitative Solubility Determination (Saturation Method)

This method determines the maximum amount of a solute that can be dissolved in a given volume of solvent at a specific temperature.

-

Principle: A saturated solution is prepared by adding an excess amount of the solute to a solvent and allowing the system to reach equilibrium. The concentration of the solute in the supernatant is then determined to be the solubility.

-

Procedure:

-

Add a pre-weighed excess amount of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer. For solid substances, this may take several hours.

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Evaporate the solvent from the supernatant and weigh the remaining solute.

-

The solubility can then be calculated in mg/mL or other desired units. To enhance solubility, the mixture can be heated to 37°C and sonicated in an ultrasonic bath.[4]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantitative determination of this compound solubility in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Signaling Pathways

While the primary focus of this guide is solubility, it is noteworthy that Tridecanoic acid is involved in fatty acid metabolism.[7] As a long-chain fatty acid, it can be utilized in cellular processes for energy production and as a component of complex lipids. The metabolic pathways of this compound are expected to mirror those of its non-deuterated counterpart, making it a valuable tool for metabolic flux analysis and tracer studies in drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of Tridecanoic Acid-d9 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tridecanoic acid-d9 as an internal standard (IS) for the quantitative analysis of fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The inclusion of a deuterated internal standard is a critical practice to ensure accuracy and precision by correcting for analyte losses during sample preparation and variations in instrument response.

Introduction